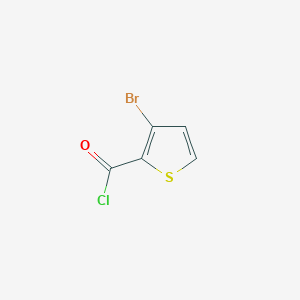3-Bromothiophene-2-carbonyl chloride
CAS No.: 25796-68-3
Cat. No.: VC2005561
Molecular Formula: C5H2BrClOS
Molecular Weight: 225.49 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 25796-68-3 |
|---|---|
| Molecular Formula | C5H2BrClOS |
| Molecular Weight | 225.49 g/mol |
| IUPAC Name | 3-bromothiophene-2-carbonyl chloride |
| Standard InChI | InChI=1S/C5H2BrClOS/c6-3-1-2-9-4(3)5(7)8/h1-2H |
| Standard InChI Key | QMKGMTULPADQDK-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1Br)C(=O)Cl |
| Canonical SMILES | C1=CSC(=C1Br)C(=O)Cl |
Introduction
| Parameter | Value |
|---|---|
| CAS Registry Number | 25796-68-3 |
| Molecular Formula | C5H2BrClOS |
| Molecular Weight | 225.49 g/mol |
| InChI | InChI=1S/C5H2BrClOS/c6-3-1-2-9-4(3)5(7)8/h1-2H |
| InChIKey | QMKGMTULPADQDK-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1Br)C(=O)Cl |
| MDL Number | MFCD00173836 |
Table 1: Identification parameters of 3-Bromothiophene-2-carbonyl chloride
Physical and Chemical Properties
Physical Properties
3-Bromothiophene-2-carbonyl chloride exists as a solid at room temperature with characteristic physical properties that are important for its handling, storage, and applications in synthesis.
| Property | Value |
|---|---|
| Physical State | Solid |
| Melting Point | 65-68°C |
| Boiling Point | 135-136°C (at 13 mm Hg) |
| Density | 1.855±0.06 g/cm³ (predicted) |
| Appearance | Colorless to pale yellow solid |
Table 2: Physical properties of 3-Bromothiophene-2-carbonyl chloride
Chemical Reactivity
The compound exhibits high reactivity, particularly due to the presence of the carbonyl chloride group, which makes it susceptible to nucleophilic attack. It readily reacts with water to produce hydrogen bromide and hydrobromic acid . This high reactivity makes it valuable as a synthetic intermediate but also necessitates careful handling.
The carbonyl chloride group is particularly reactive toward nucleophiles, facilitating the formation of various functional derivatives including amides, esters, and other carbonyl compounds. The reaction mechanism typically involves nucleophilic substitution, where the nucleophile attacks the electrophilic carbon atom in the carbonyl chloride group to form an intermediate carbocation, which then undergoes further reaction .
Synthesis Methods
Documented Preparation Methods
Applications in Organic Synthesis
As a Synthetic Intermediate
3-Bromothiophene-2-carbonyl chloride serves as a versatile intermediate in the synthesis of various organic compounds, particularly those containing thiophene rings. Its reactivity profile makes it especially useful in forming new carbon-carbon and carbon-heteroatom bonds.
Synthesis of Heterocyclic Compounds
One of the most significant applications of 3-Bromothiophene-2-carbonyl chloride is in the synthesis of thieno[3,2-b]-, [2,3-c]-, and [3,2-c]pyridones. According to research findings, the compound can be used in Sonogashira coupling reactions with terminal alkynes followed by subsequent addition of amines or ammonium to the intermediate thienyl acetylenes . This two-step process provides access to a wide range of thieno-fused heterocycles under basic conditions with excellent yields.
The synthetic pathway typically involves:
-
Sonogashira cross-coupling of 3-bromothiophene-2-carbonyl chloride with terminal aryl acetylenes in the presence of PdCl2(PPh3)2 (2 mol%), CuI (4 mol%), and Et3N in anhydrous THF
-
Formation of 1-(3-bromothiophen-2-yl)-3-arylprop-2-yn-1-ones as intermediates
-
Subsequent cyclization reactions to form the desired heterocyclic compounds
This procedure has been documented to yield the target compounds with high efficiency and selectivity .
Other Applications
The compound has also been utilized in the synthesis of:
-
Alkynes and terminal alkynes
-
Acetylenes
-
Amines and related nitrogen-containing compounds
-
Various other organic compounds requiring thiophene functionality
| Parameter | Classification |
|---|---|
| GHS Symbols | GHS05, GHS07 |
| Signal Word | Danger |
| Hazard Statements | H302+H312+H332-H314 |
| Risk Statements | 34 |
| Safety Statements | 26-36/37/39-45 |
| UN Number | 3261 |
| HS Code | 2934999090 |
Table 3: Safety classification of 3-Bromothiophene-2-carbonyl chloride
Market Analysis
Current Market Status
The global market for 3-Bromothiophene-2-carbonyl chloride is analyzed in various industry reports that assess its production capacity, market share, and consumption patterns . The compound is primarily used in research and pharmaceutical intermediate applications, which drives its demand in chemical manufacturing sectors.
Future Projections
Market forecasts from 2025-2030 indicate continued growth in the global and Chinese markets for 3-Bromothiophene-2-carbonyl chloride, with analysis covering:
-
Global and regional production capacity
-
Production value and growth rate trends
-
Cost and profit estimations
-
Market share distribution
-
Supply and consumption patterns
These projections suggest a stable market with opportunities for expansion, particularly in pharmaceutical and fine chemical applications where thiophene derivatives continue to find new uses.
Related Compounds
Structural Analogs
Several compounds structurally related to 3-Bromothiophene-2-carbonyl chloride are noteworthy:
| Compound | CAS Number | Molecular Formula | Key Differences |
|---|---|---|---|
| 3-Bromothiophene-2-carbonitrile | 18791-98-5 | C5H2BrNS | Contains a nitrile (-CN) group instead of carbonyl chloride |
| 2-Bromothiophene-3-carbonyl chloride | 197370-13-1 | C5H2BrClOS | Position isomer with bromine at 2-position and carbonyl chloride at 3-position |
| 3-Bromothiophene | Various | C4H3BrS | Lacks the carbonyl chloride group |
Table 4: Structural analogs of 3-Bromothiophene-2-carbonyl chloride
These related compounds often share similar synthetic pathways and can sometimes be used as alternatives in certain reactions, though with different reactivity profiles and selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume